2-(4-chloro-1H-pyrazol-1-yl)butanoic acid
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Description
“2-(4-chloro-1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1005629-01-5 . It has a molecular weight of 188.61 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9ClN2O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2H2,1H3,(H,11,12) . This indicates that the molecule consists of 7 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Chemical Properties
2-(4-chloro-1H-pyrazol-1-yl)butanoic acid plays a crucial role in the synthesis of pyrazole-based heterocycles, which are valuable in medicinal chemistry. Pyrazoles exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis methodologies emphasize the significance of pyrazole derivatives in drug design and development, providing strategies for annelating heterocyclic nuclei with pyrazoles to extend the categories of heterocyclic systems. These strategies are important for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Environmental Impact and Treatment
Research on the environmental fate and aquatic effects of related compounds, such as phenoxy herbicides, provides insights into the sorption behavior of these compounds in soil and water systems. The sorption of 2,4-D and similar phenoxy herbicides can be rationalized based on soil parameters, offering a basis for understanding the environmental behavior of this compound. These findings contribute to environmental safety assessments and the development of treatment options for wastewater containing such compounds (Werner, Garratt, & Pigott, 2012).
Biological and Pharmacological Applications
Pyrazoline derivatives, including those related to this compound, are explored for their therapeutic potential, especially in anticancer research. The investigation of pyrazoline derivatives' biological activity highlights their significance in pharmaceutical chemistry, with multifunctional applications leading to new developments in anticancer agents. This research underlines the importance of pyrazolines in medicinal chemistry, encouraging further exploration of these compounds for cancer treatment (Ray et al., 2022).
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGXFNDVJVYKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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